tert-Butyl 4-[hydroxy(4-methylphenyl)methyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[hydroxy(4-methylphenyl)methyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl-substituted 4-methylphenyl moiety. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly for the development of protease inhibitors, kinase inhibitors, and PROTACs (proteolysis-targeting chimeras). Its hydroxyl and aromatic groups contribute to hydrogen bonding and π-π interactions, making it valuable for modulating target binding affinity and solubility.
Properties
IUPAC Name |
tert-butyl 4-[hydroxy-(4-methylphenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13-5-7-14(8-6-13)16(20)15-9-11-19(12-10-15)17(21)22-18(2,3)4/h5-8,15-16,20H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPSTQLYSQRGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCN(CC2)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
A common strategy involves alkylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 4-methylbenzyl electrophiles. For example, potassium tert-butoxide in dimethyl sulfoxide (DMSO) facilitates the reaction between tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 5-chloro-2,4-difluorobenzoate at room temperature, yielding 60% product after silica gel chromatography.
Reaction Conditions:
Sulfonylation and Protection
The patent WO2014200786A1 details sulfonylation using 4-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) or acetonitrile. Tertiary amines like triethylamine (TEA) or DIPEA (3.0–5.0 equiv) are critical for scavenging HCl. Reaction temperatures of 60–85°C for 8–24 hours achieve complete conversion.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | THF or acetonitrile |
| Sulfonylating Agent | 4-Nitrobenzenesulfonyl chloride (1.1 equiv) |
| Base | TEA (1.8 equiv) |
| Yield | 89–92% (after recrystallization) |
Mitsunobu Reaction for Ether Formation
DIAD/Triphenylphosphine-Mediated Coupling
The Mitsunobu reaction enables ether bond formation between tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 4-methylphenol derivatives. A representative protocol uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 0–35°C for 12 hours, yielding 70–75% product.
Optimized Protocol:
-
Reagents: DIAD (1.5 equiv), triphenylphosphine (1.5 equiv)
-
Solvent: THF
-
Temperature: 0°C → room temperature
-
Purification: Silica gel chromatography (ethyl acetate/hexane)
Industrial-Scale Adaptations
For large-scale synthesis, continuous flow reactors enhance mixing and heat transfer. A patent example employs a flow system with THF at 45–70°C for 18–30 hours, achieving 85% yield with reduced side products.
Catalytic Hydrogenation and Deprotection
Hydrogenolysis of Benzyl Groups
Post-synthetic modifications often require hydrogenolysis. For instance, benzyl-protected intermediates are treated with H (1 atm) over Pd/C in THF, achieving quantitative deprotection.
Conditions:
-
Catalyst: 10% Pd/C (0.1 equiv)
-
Solvent: THF
-
Temperature: 25°C
-
Time: 6–8 hours
Acidic Hydrolysis of tert-Butyl Carbamate
Final deprotection uses HCl in dioxane (4 M, 2 equiv) at 0°C for 1 hour, yielding the free amine hydrochloride salt. Neutralization with NaHCO affords the final product.
Characterization and Quality Control
Spectroscopic Validation
NMR (CDCl, 100 MHz) confirms structural integrity with peaks at δ 166.9 (C=O), 154.6 (Boc carbonyl), and 28.4 (tert-butyl CH). LCMS (ESI+) shows m/z 444.2 [M+H] for intermediates.
Purity Optimization
Recrystallization from toluene/heptanes (4:1) achieves >99% purity. Industrial batches use successive washes with 10% NaCl and NaHCO to remove residual acids.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 60–70 | 95–98 | Moderate |
| Mitsunobu Reaction | 70–75 | 97–99 | High |
| Catalytic Hydrogenation | 85–90 | >99 | Industrial |
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[hydroxy(4-methylphenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molar Mass : 291.39 g/mol
- CAS Number : 1423033-50-4
The compound features a piperidine ring substituted with a tert-butyl group and a hydroxymethyl group attached to a para-methylphenyl moiety, contributing to its lipophilicity and potential for biological activity.
Medicinal Chemistry Applications
1.1. Targeted Protein Degradation (PROTACs)
One of the most promising applications of tert-butyl 4-[hydroxy(4-methylphenyl)methyl]piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules can selectively degrade target proteins by recruiting E3 ligases through the linker provided by this compound. The semi-flexible nature of the linker allows for optimal orientation and interaction with both the target protein and the ubiquitin-proteasome system, enhancing the efficacy of targeted protein degradation strategies .
1.2. Analgesic and Anesthetic Development
The compound is also being explored as an intermediate in synthesizing analgesics and anesthetics. Its structural analogs have shown potential as potent opioid receptor modulators, which could lead to new pain management therapies with reduced side effects compared to traditional opioids .
Synthetic Organic Chemistry
2.1. Synthesis of Fentanyl Analogues
This compound serves as a precursor in synthesizing fentanyl analogues, which are critical in pharmaceutical research for developing new analgesics . The ease of modification of its structure allows chemists to create various derivatives with potentially enhanced pharmacological profiles.
2.2. Building Block for Complex Molecules
Due to its functional groups and stable piperidine core, this compound acts as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various coupling reactions, making it valuable in both academic research and industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-[hydroxy(4-methylphenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Comparative Analysis
Electronic and Steric Effects
- Aromatic Substitutents : The 4-methylphenyl group in the target compound provides moderate steric bulk and electron-donating effects compared to the electron-withdrawing fluorine in the 4-fluorophenyl analog . The pyridine-containing analog introduces basicity and polarity, enhancing aqueous solubility.
- Functional Groups : The hydroxyl group in the target compound enables hydrogen bonding, critical for target engagement. Its absence in the 4-methylphenyl analog increases lipophilicity but reduces polarity.
Biological Activity
tert-Butyl 4-[hydroxy(4-methylphenyl)methyl]piperidine-1-carboxylate (CAS No. 159635-49-1) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C17H25NO3, with a molecular weight of 289.39 g/mol. The compound features a piperidine ring, which is a common motif in many biologically active compounds, and a tert-butyl ester functional group that may influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this piperidine derivative have demonstrated IC50 values ranging from 10 to 100 µM against human colorectal cancer cells (HT-29) and breast cancer cells (MCF-7) .
The mechanism of action for this class of compounds often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, studies indicate that these compounds may inhibit histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cell cycle progression and apoptosis . Additionally, some piperidine derivatives have been shown to interact with protein kinases involved in tumorigenesis .
Neuroprotective Effects
Beyond anticancer activity, there is emerging evidence suggesting neuroprotective properties for certain piperidine derivatives. Research indicates that these compounds can exhibit antagonistic effects on N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurodegenerative diseases such as Alzheimer's . This antagonism may help mitigate excitotoxicity associated with neuronal damage.
Study 1: Antitumor Efficacy
A study published in Medicinal Chemistry evaluated a series of piperidine derivatives for their antitumor efficacy. Among the tested compounds, this compound showed significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 45% compared to controls after treatment for three weeks .
Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection, researchers assessed the effects of various piperidine derivatives on neuronal cell cultures subjected to oxidative stress. The results indicated that this compound significantly reduced cell death and increased cell viability by approximately 30% under stress conditions .
Data Table: Biological Activity Summary
Q & A
Basic Question: What are the critical safety precautions for handling tert-butyl 4-[hydroxy(4-methylphenyl)methyl]piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the lack of comprehensive toxicity data . In case of skin contact, immediately remove contaminated clothing and wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Work should be conducted in a fume hood to minimize inhalation risks, as combustion may release toxic fumes . Waste must be segregated and disposed of via certified hazardous waste services to comply with environmental regulations .
Basic Question: What synthetic routes are reported for synthesizing this compound, and what purification methods are recommended?
Methodological Answer:
A common synthesis involves multi-step reactions starting with functionalization of the piperidine ring. For example, tert-butyl carbamate protection is often employed, followed by nucleophilic substitution or condensation reactions with 4-methylbenzaldehyde derivatives . Key reagents include tert-butoxycarbonyl (Boc) anhydride and reducing agents like sodium borohydride. Post-synthesis, purification via silica gel column chromatography (using hexane/ethyl acetate gradients) is standard to isolate the target compound . Purity should be confirmed using HPLC or NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR in CDCl3) to validate the absence of unreacted intermediates .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation . For instance, computational modeling of substituent effects on the piperidine ring’s conformation can guide the selection of reaction solvents (e.g., THF vs. DMF) and temperatures. Researchers should integrate computational tools like Gaussian or ORCA with experimental validation, focusing on steric and electronic factors influencing regioselectivity in substitution reactions . This approach is critical for derivatives intended for biological studies, where minor structural changes impact activity .
Advanced Question: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
Methodological Answer:
Discrepancies often arise from differences in analytical methods or sample purity. To resolve these:
- Solubility: Conduct parallel tests in polar (e.g., DMSO) and non-polar (e.g., chloroform) solvents using standardized protocols (e.g., shake-flask method) .
- Stability: Perform accelerated degradation studies under varying pH, temperature, and light exposure, monitored via UV-Vis or LC-MS .
- Data Validation: Cross-reference results with independent techniques (e.g., differential scanning calorimetry for melting points vs. literature values) . Document all conditions (e.g., humidity, storage time) to identify confounding factors .
Basic Question: What spectroscopic techniques are essential for characterizing this compound and verifying its structure?
Methodological Answer:
- NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, CDCl3) should show characteristic peaks: tert-butyl group (~1.4 ppm), aromatic protons (7.2–7.4 ppm), and hydroxy/methylene signals (3.0–4.5 ppm) .
- FT-IR: Confirm carbonyl (C=O stretch at ~1680 cm<sup>−1</sup>) and hydroxyl (broad peak ~3400 cm<sup>−1</sup>) groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 276.18 for C17H25NO2) .
Advanced Question: What strategies are recommended for evaluating the compound’s potential bioactivity given limited toxicity data?
Methodological Answer:
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors, prioritizing derivatives with favorable binding energies .
- In Vitro Assays: Start with cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) at low concentrations (1–10 µM) to assess cytotoxicity .
- Metabolic Stability: Use liver microsome models to evaluate Phase I/II metabolism, identifying potential reactive metabolites via LC-MS/MS .
Basic Question: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent degradation via hydrolysis or photolysis . Periodic stability checks via TLC or NMR are advised, especially if the compound contains moisture-sensitive groups (e.g., Boc protection) .
Advanced Question: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Reaction Optimization: Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature) affecting yield .
- Purification Scaling: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
- Process Monitoring: Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
